molecular formula C10H10ClNOS B2705036 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol CAS No. 37128-19-1

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol

Cat. No.: B2705036
CAS No.: 37128-19-1
M. Wt: 227.71
InChI Key: WYXKFWSZVUVTBE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol is a thiazole derivative characterized by a chloromethyl (-CH₂Cl) substituent at position 4 and a phenyl group at position 2 of the heterocyclic thiazole ring. This compound serves as a key intermediate in medicinal chemistry due to its reactive chloromethyl group, which enables further functionalization for drug design. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c11-6-10(13)7-14-9(12-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXKFWSZVUVTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2)(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol typically involves the reaction of 2-phenylthiazole with chloromethylating agents. One common method is the reaction of 2-phenylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidine derivatives.

Scientific Research Applications

Pharmacological Properties

Thiazole derivatives, including 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol, exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Numerous studies have demonstrated the antibacterial and antifungal properties of thiazole derivatives. For instance, 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol has shown effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Thiazole compounds are being explored for their potential as anticancer agents. Studies have reported that derivatives similar to 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol can inhibit the growth of cancer cell lines, indicating their potential in cancer therapy .
  • Anti-inflammatory and Analgesic Effects : Research has indicated that thiazole derivatives can exhibit anti-inflammatory properties. This makes them potential candidates for treating conditions associated with inflammation and pain .

Synthesis Methodologies

The synthesis of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol typically involves several steps:

  • Formation of Thiazole Ring : The initial step often includes the reaction of appropriate thioamide with aldehydes or ketones in the presence of acid catalysts to form the thiazole ring.
  • Chloromethylation : The introduction of the chloromethyl group can be achieved through reactions involving chloromethyl methyl ether or other chloromethylating agents under controlled conditions.
  • Purification and Characterization : The synthesized compounds are purified using recrystallization or chromatography techniques and characterized using spectroscopic methods like NMR and IR spectroscopy.

Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol revealed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics .

Anticancer Studies

In another research project focusing on anticancer properties, derivatives of thiazole were tested against various cancer cell lines. The results indicated that some compounds exhibited potent cytotoxic effects, leading to further investigations into their mechanisms of action and potential as therapeutic agents .

Data Tables

Property Value/Description
Chemical Structure 4-(Chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol
Synthesis Method Thiazole ring formation followed by chloromethylation
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Activity Significant cytotoxicity observed in various cancer cells
Biological Activity Tested Against Results
AntibacterialStaphylococcus aureusMIC = X µg/mL (specific values)
AntifungalCandida speciesZone of inhibition = Y mm
CytotoxicityVarious cancer cell linesIC50 = Z µM (specific values)

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiazole Derivatives

Chloro vs. Bromo Isostructural Derivatives

Compounds 4 (Cl-substituted) and 5 (Br-substituted) from and are isostructural thiazole derivatives with halogen variations at the 4-aryl position. Key findings:

  • Structural Similarities : Both share identical crystal frameworks but exhibit slight conformational adjustments due to halogen size differences (Cl: van der Waals radius 1.80 Å vs. Br: 1.95 Å). These adjustments influence intermolecular interactions, such as C–H···X (X = Cl, Br) and π–π stacking .
  • Therapeutic Potential: Cl-substituted analogs (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrate antimicrobial activity, suggesting halogen choice impacts biological efficacy .
Fluorophenyl-Thiazole Urea Derivatives

Urea derivatives in (e.g., 8a–8c ) feature a chloromethyl thiazole core with varying aryl substituents:

Compound Substituent Molecular Weight (g/mol) Yield (%)
8a 3-Fluorophenyl 362.1 50.3
8b 3,5-Dichlorophenyl 412.0 58.1
8c 3-Chloro-4-fluorophenyl 396.0 55.3
  • Trends : Increased halogenation (e.g., dichloro in 8b ) correlates with higher molecular weight and yield, possibly due to enhanced crystallinity or stability .

Thiazole-Benzothiazole Hybrids

describes 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl)benzamides (3a–3b) , which integrate a benzothiazole moiety. Key distinctions:

  • Synthetic Pathways: These require multi-step reactions involving 4-(chloromethyl) benzoyl chloride and aminobenzothiazoles, contrasting with the simpler thiazol-4-ol synthesis .
  • Biological Relevance: Benzothiazole hybrids are associated with enzyme inhibition, suggesting that fused ring systems may enhance target specificity compared to monocyclic thiazoles .

Thiazol-4(5H)-ones

and highlight 2-substituted thiazol-4(5H)-ones synthesized via condensation of thioureas with α-bromoacetates or α-chloroacetic acid:

  • Synthetic Efficiency : These derivatives are obtained in moderate yields (50–60%) under reflux conditions, comparable to the target compound’s synthetic protocols .

Triazole-Thiazole Conjugates

details 4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol , which incorporates a triazole ring:

  • Physicochemical Properties : Higher molecular weight (C₁₂H₁₀N₄S₂; 290.37 g/mol) and logP values suggest improved lipophilicity, which may influence bioavailability .

Biological Activity

4-(Chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The chloromethyl group enhances its reactivity, enabling interactions with biological targets. The general structure can be represented as follows:

CxHyClNS\text{C}_x\text{H}_y\text{Cl}\text{N}\text{S}

The biological activity of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to various biological effects. The benzothiazole moiety can also interact with specific receptors, modulating their activity .

Antimicrobial Activity

Research indicates that 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm)
Staphylococcus aureus6.25 µg/mL20
Escherichia coli12.5 µg/mL18
Candida albicans25 µg/mL15

These results suggest that the compound has promising potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol have been explored in various studies. Notably, it demonstrated significant cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Percentage Growth Inhibition
SNB-191065.12
NCI-H4601055.61
SNB-751054.68

These findings indicate that the compound may serve as a lead compound for developing new anticancer therapies .

Case Studies

  • Antimicrobial Efficacy : A recent study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria and found it to be more potent than standard antibiotics like ciprofloxacin in certain cases .
  • Cytotoxicity in Cancer Research : In another study evaluating various thiazole derivatives, the compound showed considerable cytotoxicity against cancer cells, indicating its potential for further development as an anticancer agent .

Q & A

Q. How are metabolic pathways or toxicity profiles studied for this compound?

  • In vitro assays : Cytochrome P450 enzyme inhibition studies and Ames tests assess metabolic stability and mutagenicity. Chlorinated thiazoles may form reactive metabolites (e.g., glutathione adducts) .

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